N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a thiazolidinone ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 3-chloroaniline, indole derivatives, and thiazolidinone precursors. Common synthetic routes could involve:
Formation of the Indole Derivative: This step might involve the reaction of an indole precursor with an acylating agent to introduce the acetamide group.
Thiazolidinone Ring Formation: The thiazolidinone ring could be synthesized through the reaction of a thiourea derivative with a carbonyl compound.
Coupling Reactions: The final step would involve coupling the indole derivative with the thiazolidinone ring under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiazolidinone ring or the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups or the thiazolidinone ring.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophiles like amines or thiols might be employed in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-oxoacetamide: Similar structure but lacks the indole and thiazolidinone rings.
2-(3-chlorophenyl)-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)indole: Similar structure but lacks the acetamide group.
Uniqueness
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide is unique due to the combination of functional groups it possesses, which can confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C24H22ClN3O3S2 |
---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-2-3-6-12-27-23(31)21(33-24(27)32)20-17-10-4-5-11-18(17)28(22(20)30)14-19(29)26-16-9-7-8-15(25)13-16/h4-5,7-11,13H,2-3,6,12,14H2,1H3,(H,26,29)/b21-20- |
InChI Key |
CTJDSXADHQUZDN-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl)SC1=S |
Origin of Product |
United States |
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